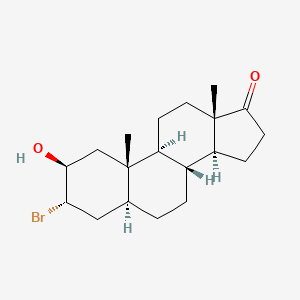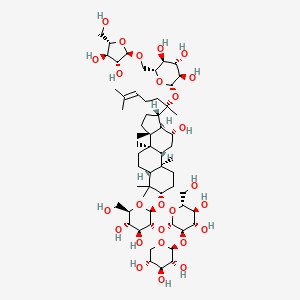
Notoginsenoside FP2
Overview
Description
Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of Panax notoginseng . This compound is part of the larger family of ginsenosides, which are known for their diverse pharmacological properties, particularly in traditional Chinese medicine. This compound has garnered attention for its potential therapeutic applications, especially in the treatment of cardiovascular diseases .
Mechanism of Action
- CYP enzymes play a crucial role in drug metabolism, including the breakdown of warfarin, a commonly used anticoagulant .
- This modulation affects warfarin clearance and systemic exposure, leading to changes in prothrombin time (PT) and international normalized ratio (INR) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Notoginsenoside FP2 is absorbed after oral administration. It distributes to tissues, including the liver. It interacts with CYP enzymes (CYP1A2 and CYP3A4). Elimination occurs via urine and bile.
Result of Action
Action Environment
: Qian, J., Chen, W., Wu, J., Lv, M., Jiang, S., Zeng, Z., Fang, Z., Chen, M., & Zhang, J. (2022). Effects and Mechanism of Action of Panax notoginseng Saponins on the Pharmacokinetics of Warfarin. European Journal of Drug Metabolism and Pharmacokinetics, 47(2), 331–342. Link
Biochemical Analysis
Biochemical Properties
Notoginsenoside FP2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of various compounds . Additionally, this compound has been shown to modulate the activity of glycosyltransferases, enzymes that play a role in the biosynthesis of glycosides . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism . This modulation can lead to changes in gene expression, affecting cellular functions such as apoptosis, autophagy, and cell cycle progression. Furthermore, this compound has demonstrated anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors and enzymes, modulating their activity and function. For instance, it has been shown to inhibit the activity of the NLRP3 inflammasome, a protein complex involved in the inflammatory response . This inhibition can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound can activate antioxidant pathways, enhancing the expression of antioxidant enzymes and reducing oxidative stress . These molecular interactions highlight the compound’s potential in modulating various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that this compound can exert sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, studies have shown that the compound’s efficacy can plateau at higher doses, indicating a potential ceiling effect .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the phenylpropanoid biosynthesis pathway, which is involved in the production of secondary metabolites . This compound interacts with cytochrome P450 enzymes and glycosyltransferases, influencing the biosynthesis of glycosides and other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites, highlighting the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is primarily transported via active transport mechanisms, involving specific transporters that facilitate its uptake into cells . Once inside the cells, this compound can bind to various proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm and cytomembrane, where it interacts with various enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular localization of this compound is crucial for its bioactivity, as it allows the compound to interact with its target molecules and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of notoginsenoside FP2 typically involves the extraction and purification from the leaves or fruit pedicels of Panax notoginseng. One common method is the use of microwave processing to degrade saponins from the stems and leaves . This method accelerates the transformation of minor ginsenosides and optimizes the conversion conditions using response surface methodology .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. Techniques such as preparative two-dimensional reversed-phase liquid chromatography coupled with hydrophilic interaction liquid chromatography are employed to purify saponins from the leaves of Panax notoginseng . This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Notoginsenoside FP2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically mild to moderate temperatures and pressures to preserve the integrity of the saponin structure.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy in different therapeutic applications.
Scientific Research Applications
Chemistry: In chemistry, notoginsenoside FP2 is used as a reference compound for the study of saponins and their derivatives. It serves as a model for understanding the structure-activity relationships of ginsenosides .
Biology: In biological research, this compound is investigated for its effects on cellular processes. Studies have shown that it can modulate various signaling pathways, making it a valuable tool for studying cell biology .
Medicine: this compound has shown promise in the treatment of cardiovascular diseases. It has been found to have anti-inflammatory, antioxidant, and anti-apoptotic properties, which contribute to its cardioprotective effects . Additionally, it is being explored for its potential in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the development of functional foods and nutraceuticals. Its health benefits make it a popular ingredient in products aimed at improving cardiovascular health and overall well-being .
Comparison with Similar Compounds
Notoginsenoside FP2 is unique among ginsenosides due to its specific structure and pharmacological properties. Similar compounds include:
Notoginsenoside Fa: Known for its anti-inflammatory and antioxidant properties.
Notoginsenoside Fc: Studied for its potential in cancer therapy.
Ginsenoside Rd: Widely researched for its neuroprotective effects.
Ginsenoside Re: Known for its cardioprotective and anti-diabetic properties.
Compared to these compounds, this compound stands out for its potent cardiovascular protective effects and its potential in cancer therapy .
Conclusion
This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and pharmacological properties make it a valuable subject of study for researchers and a potential therapeutic agent for various diseases. Continued research on this compound will likely uncover more of its benefits and applications, further solidifying its importance in the scientific community.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMOROOPDIFSMA-HOJZLLFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


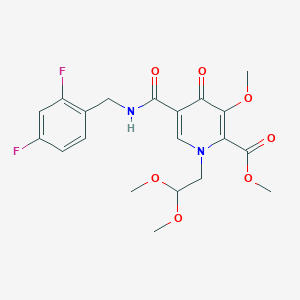

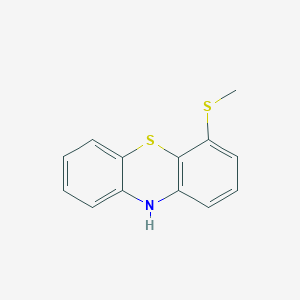
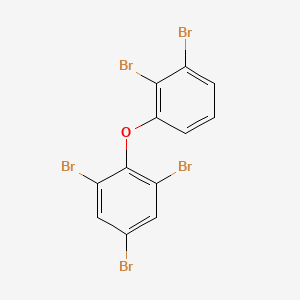


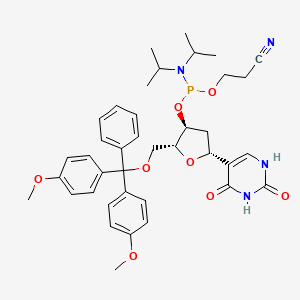
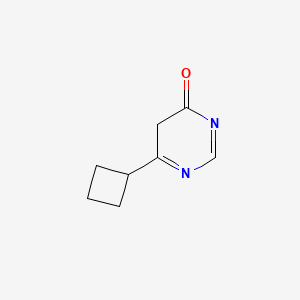
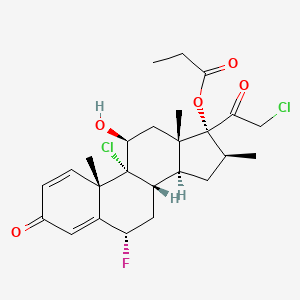


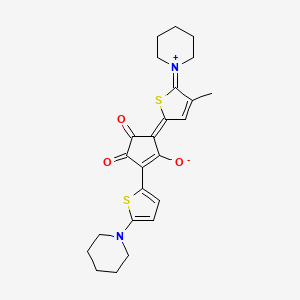
![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)
